2-Butylimidazo[4,5-c]pyridine is a heterocyclic compound characterized by an imidazole ring fused to a pyridine moiety. This compound belongs to the imidazopyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. The structural similarity between imidazopyridines and purines has led to extensive research into their medicinal properties, particularly in pharmacology and medicinal chemistry. The compound is identified by the chemical formula and has the CAS number 68175-10-0 .
The synthesis of 2-butylimidazo[4,5-c]pyridine can be achieved through several methods. A notable approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization. Another efficient method utilizes tandem reactions starting from 2-chloro-3-nitropyridine in an environmentally friendly solvent system (water-isopropanol), which allows for the construction of the imidazo[4,5-b]pyridine scaffold with minimal purification steps .
The molecular structure of 2-butylimidazo[4,5-c]pyridine features a fused ring system comprising an imidazole and a pyridine ring. The butyl group is attached to the imidazole nitrogen, contributing to its unique properties.
2-Butylimidazo[4,5-c]pyridine undergoes various chemical reactions:
The mechanism of action for 2-butylimidazo[4,5-c]pyridine primarily involves its interaction with biological targets such as receptors in the central nervous system. As a potential GABA A receptor agonist, it enhances inhibitory neurotransmission, which may have implications for treating neurological disorders. Additionally, it has been explored for its role as a proton pump inhibitor and nonsteroidal anti-inflammatory drug, indicating a multifaceted mechanism of action that warrants further investigation .
2-Butylimidazo[4,5-c]pyridine has several scientific applications:
The structural architecture of 2-butylimidazo[4,5-c]pyridine positions it as a privileged scaffold in small-molecule immunomodulator design. Its core combines a pyridine ring fused with an imidazole moiety, creating a planar, electron-rich heterocyclic system that facilitates targeted protein interactions. The n-butyl substituent at the C2 position is a critical design feature, selected to enhance hydrophobic interactions within protein binding pockets while maintaining optimal physicochemical properties for cellular permeability [2] [4].
Small-molecule immunomodulators like 2-butylimidazo[4,5-c]pyridine address key limitations of antibody-based therapies:
Table 1: Key Pharmacokinetic Advantages of Small-Molecule Immunomodulators
Property | Antibody-Based Therapies | Small Molecules (e.g., 2-butylimidazo[4,5-c]pyridine) |
---|---|---|
Molecular Weight | >150 kDa | <500 Da |
Tumor Penetration Capacity | Limited by size | Enhanced diffusion |
Administration Route | Intravenous/Subcutaneous | Oral |
Intracellular Target Access | No | Yes |
Half-Life | Days to weeks | Hours to days |
The scaffold’s versatility enables targeting of key immunomodulatory pathways:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0